molecular formula C9H6ClN3OS B3867629 5-chloro-N-(pyrimidin-2-yl)thiophene-2-carboxamide

5-chloro-N-(pyrimidin-2-yl)thiophene-2-carboxamide

Cat. No.: B3867629
M. Wt: 239.68 g/mol
InChI Key: ULYFDLNDDJWUNV-UHFFFAOYSA-N
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Description

5-chloro-N-(pyrimidin-2-yl)thiophene-2-carboxamide is a heterocyclic compound that contains a thiophene ring substituted with a chlorine atom and a pyrimidine moiety. This compound is of significant interest in medicinal chemistry due to its potential therapeutic properties and diverse applications in various scientific fields .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-N-(pyrimidin-2-yl)thiophene-2-carboxamide typically involves the reaction of thiophene-2-carboxylic acid with pyrimidine-2-amine in the presence of a chlorinating agent such as thionyl chloride. The reaction is carried out under reflux conditions, followed by the addition of a base to neutralize the reaction mixture .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient and consistent production. The use of automated systems for reagent addition and temperature control can enhance the yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

5-chloro-N-(pyrimidin-2-yl)thiophene-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-chloro-N-(pyrimidin-2-yl)thiophene-2-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-chloro-N-(pyrimidin-2-yl)thiophene-2-carboxamide involves its interaction with specific molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding domains. These interactions can lead to various biological effects, including anti-inflammatory and anticancer activities .

Comparison with Similar Compounds

Similar Compounds

  • 5-chloro-N-(pyridin-2-yl)thiophene-2-carboxamide
  • 5-chloro-N-(pyrazin-2-yl)thiophene-2-carboxamide
  • 5-chloro-N-(pyrimidin-4-yl)thiophene-2-carboxamide

Uniqueness

5-chloro-N-(pyrimidin-2-yl)thiophene-2-carboxamide is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. These properties can influence its reactivity and interaction with biological targets, making it a valuable compound for medicinal chemistry research .

Properties

IUPAC Name

5-chloro-N-pyrimidin-2-ylthiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6ClN3OS/c10-7-3-2-6(15-7)8(14)13-9-11-4-1-5-12-9/h1-5H,(H,11,12,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULYFDLNDDJWUNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(N=C1)NC(=O)C2=CC=C(S2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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